Dynorphin (2-17) Exhibits >150-Fold Loss of Functional Activity at KOR Compared to Dynorphin A (1-17) in β-Arrestin Recruitment
In a systematic β-arrestin-1 recruitment screen of endogenous opioid peptides, dynorphin A (2-17) exhibited an EC₅₀ of approximately 2000 nM at KOR with a maximum efficacy of 87%, whereas full-length dynorphin A (1-17) displayed an EC₅₀ of 12.7 nM with 100% maximal efficacy [1]. Crucially, dynorphin A (2-17) showed no measurable activity (NA) at MOR, DOR, or NOP receptors in this assay, confirming its functional selectivity profile [1].
| Evidence Dimension | Potency (EC₅₀) and efficacy (Max %) in β-arrestin-1 recruitment assay |
|---|---|
| Target Compound Data | EC₅₀ ∼2000 nM, Max efficacy 87% at KOR; NA at MOR, DOR, NOP |
| Comparator Or Baseline | Dynorphin A (1-17): EC₅₀ 12.7 nM (10.5-15.2 nM CI), Max efficacy 100% at KOR |
| Quantified Difference | ~158-fold lower potency; 13% lower maximal efficacy; complete loss of activity at MOR/DOR/NOP |
| Conditions | β-arrestin-1 recruitment assay; data derived from HEK293 cells expressing human opioid receptors |
Why This Matters
This functional divergence enables researchers to use dynorphin (2-17) as a negative control for opioid receptor-mediated β-arrestin signaling or to isolate non-opioid mechanisms in assays where dynorphin A (1-17) would confound interpretation.
- [1] Meyrath M, et al. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides. Nat Commun. 2020;11:3033. Table 1. View Source
